![molecular formula C13H11NO4 B2909918 3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid CAS No. 380432-20-2](/img/structure/B2909918.png)

3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

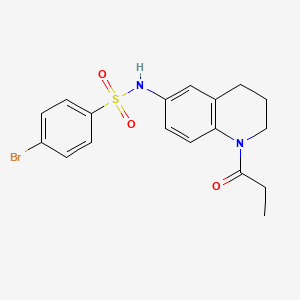

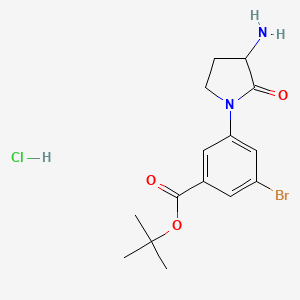

“3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” is a chemical compound . It is a derivative of furan, a five-membered heterocyclic aromatic hydrocarbon . The compound is used in biochemical research .

Synthesis Analysis

The synthesis of furan derivatives like “3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” involves various chemical reactions. Furfural, a derivative of furan, is useful in the synthesis of a range of specialized chemical products . The condensation of furfural with nitromethane in a basic medium yields 2-(2-Nitrovinyl) furan . The reaction of urea and thiourea with furfural yields bisimines .Molecular Structure Analysis

The molecular formula of “3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” is C13H11NO4 . It has a molecular weight of 245.23 .Chemical Reactions Analysis

Furan derivatives are known for their reactivity. They present a mono- or disubstituted furan ring in their structure, identifying them among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors . The oxidation and reduction products of furfural and 5-HMF obtained by biological processes, using cells or enzymes, have been explored .Physical And Chemical Properties Analysis

“3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” is a solid substance . It should be stored at room temperature .科学的研究の応用

- Field : Green Chemistry .

- Application : Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized .

- Methods : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

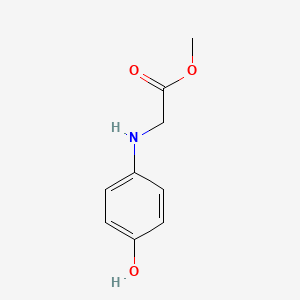

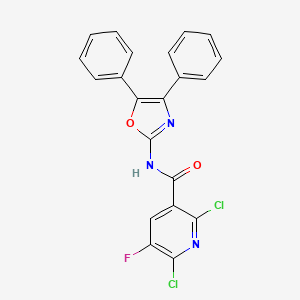

- Field : Molecular Medicine .

- Application : Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 .

- Methods : A series of furan- and thiophene-2-carbonyl amino acid derivatives were synthesized and their inhibitory activities were evaluated in SK-N-BE (2)c cells by measuring HIF response element (HRE) promoter activity .

- Results : Several furan- and thiophene-2-carbonyl amino acid derivatives inhibited FIH-1 based on correlations among the docking score of the FIH-1 active site, the chemical structure of the compounds, and biological HIF-α/HRE transcriptional activity .

Furan Platform Chemicals

Hypoxia-Inducible Factor Activation

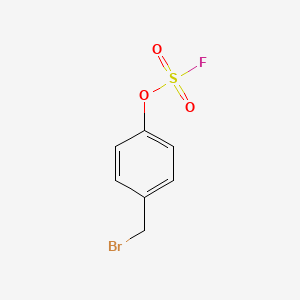

- Field : Industrial Chemistry .

- Application : Furfural and its derivatives have been extensively used in plastics, pharmaceuticals, and agrochemicals . It has also been reported to be used as dye precursors in the synthesis of diazo disperse dyes .

- Methods : Furfural is sometimes used as a solvent or starting material for the production of various chemicals .

- Results : The use of furfural and its derivatives in these fields has led to the development of a range of products .

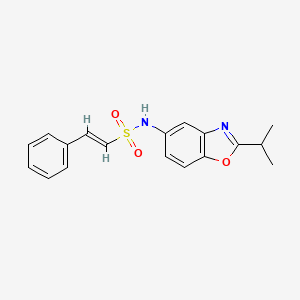

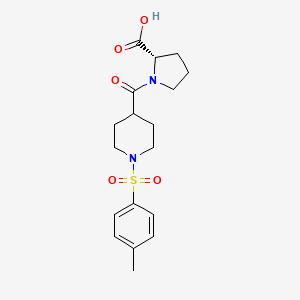

- Field : Organic Chemistry .

- Application : The synthesis of furans, particularly trisubstituted furans, is an important process in organic chemistry .

- Methods : The reaction proceeds rapidly under mild conditions and was also employed for the synthesis of pyrroles and thiophenes in high yields with low catalyst loading .

- Results : This method has been used to produce a variety of furan derivatives .

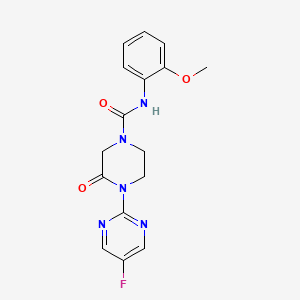

- Field : Medicinal Chemistry .

- Application : Synthetic carbamothioyl-furan-2-carboxamide derivatives have shown potential as anti-microbial agents .

- Methods : These compounds are synthesized and their anti-microbial activity is evaluated in vitro .

- Results : It was concluded that these compounds could be potent anti-microbial agents .

Plastics and Pharmaceuticals

Synthesis of Furans

Anti-Microbial Agents

- Bio-Based Materials

- Field : Green Chemistry .

- Application : There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

- Methods : This perspective looks at the types of reactions applicable to Furan Platform Chemicals (FPCs) and a variety of methods for the synthesis of chiral furans .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

将来の方向性

Furan derivatives have potential applications in the synthesis of new fuels and polymer precursors . The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . Therefore, the study and application of “3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” and similar compounds could be a promising area of future research.

特性

IUPAC Name |

3-(furan-2-carbonylamino)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-4-5-9(13(16)17)7-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYLOXAZFQONER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(oxolan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2909839.png)

![3-Azabicyclo[4.2.1]nonan-4-one](/img/structure/B2909842.png)

![(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2909844.png)

![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2909853.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2909856.png)

![N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2909857.png)